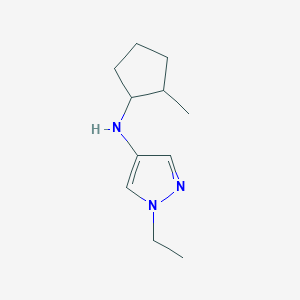

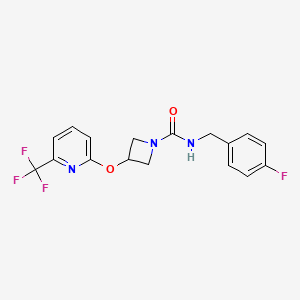

(E)-3-(5-(呋喃-2-基甲亚基)-4-酮-2-硫代噻唑烷-3-基)-N-(4-甲基哌嗪-1-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a furan derivative . Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of furan derivatives often involves the reaction between the electrophilic carbon atom of furfuraldehyde and the nucleophilic nitrogen atom of amines . This forms Schiff bases, which can then undergo cyclization to form various derivatives .科学研究应用

抗癌和抗增殖作用

Chandrappa 等人(2010 年)的一项研究合成了新型噻唑并噁二唑烷-4-酮衍生物,并研究了它们对移植性小鼠肿瘤的抗癌和抗血管生成作用。这些化合物显着降低了腹水肿瘤体积、细胞数量,并延长了携带 EAT 的小鼠的寿命。它们表现出强大的抗血管生成作用,并抑制小鼠腹膜中肿瘤诱导的内皮细胞增殖,表明在抗癌治疗中具有潜在应用 (Chandrappa 等人,2010)。

另一项研究评估了 2-(5-((5-(4-氯苯基)呋喃-2-亚甲基)-4-氧代-2-噻唑并噁二唑烷-3-基)乙酸衍生物在人白血病细胞中的细胞毒性和凋亡诱导。这些化合物显示出中度至强烈的抗增殖活性,突出了供电子基团对噻唑并噁二唑烷部分的抗癌特性具有重要意义 (Chandrappa 等人,2009)。

抗菌和抗真菌活性

Patel 等人(2012 年)合成了一系列噻唑并噁二唑烷衍生物,并评估了它们对各种细菌和真菌菌株的抗菌活性。这些化合物显示出有希望的结果,表明它们作为抗菌剂的潜力,可以探索用于治疗传染病 (Patel 等人,2012)。

酶抑制和分子相互作用

Kučerová-Chlupáčová 等人(2020 年)的研究重点是 (4-氧代-2-噻唑并噁二唑烷-3-基)乙酸作为有效且选择性的醛糖还原酶抑制剂。这些化合物在结构上与依帕司他相关,是醛糖还原酶的有效抑制剂,具有亚微摩尔 IC50 值,提供了对构效关系和潜在修饰的见解,以提高抑制效率和选择性 (Kučerová-Chlupáčová 等人,2020)。

锥虫病和抗癌活性

Holota 等人(2019 年)合成了 2-(5-氨基亚甲基-4-氧代-2-噻唑并噁二唑烷-3-基)-3-苯基丙酸乙酯,并评估了它们的锥虫病活性。几种化合物以亚微摩尔浓度抑制寄生虫的生长,具有显着的选择性指数,对人原代成纤维细胞无毒。此外,一种化合物在 59 个人类肿瘤细胞系中表现出抗癌活性,表明这些衍生物具有双重治疗潜力 (Holota 等人,2019)。

作用机制

The mechanism of action of furan derivatives can vary widely depending on the specific compound. They can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

属性

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-18-6-8-19(9-7-18)17-14(21)4-5-20-15(22)13(25-16(20)24)11-12-3-2-10-23-12/h2-3,10-11H,4-9H2,1H3,(H,17,21)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPODGUXTOMEHFP-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2740367.png)

![Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2740369.png)

![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)

![2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2740372.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2740376.png)

![2-(4-Methylphenyl)-8-[(4-methylphenyl)sulfonyl]-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2740381.png)